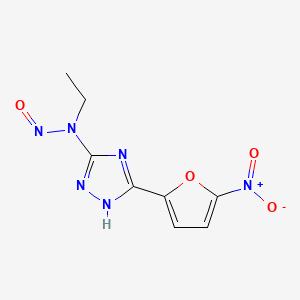
Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- is a complex organic compound belonging to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and are often used in medicinal chemistry for their ability to inhibit bacterial growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- typically involves multiple steps. One common method includes the reaction of 5-nitro-2-furylacrylic acid with ethylamine under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents used.
Substitution: Substitution reactions can occur at different positions on the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various acids and bases. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions can vary widely, but they often include different derivatives of the original compound with modified functional groups .
Scientific Research Applications
Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- involves its interaction with bacterial enzymes and DNA. The compound can inhibit the synthesis of essential proteins and nucleic acids, leading to the death of bacterial cells . The molecular targets include various enzymes involved in bacterial metabolism and replication .
Comparison with Similar Compounds
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their strong antimicrobial activity.
[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thioacetic acid: Another nitrofuran derivative with similar properties.
Uniqueness
Ethylamine, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-N-nitroso- is unique due to its specific structure, which allows it to interact with a wide range of bacterial targets. Its combination of a nitrofuran ring with a triazole moiety provides enhanced antimicrobial properties compared to other similar compounds .
Properties
CAS No. |
41735-29-9 |
|---|---|
Molecular Formula |
C8H8N6O4 |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
N-ethyl-N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]nitrous amide |
InChI |
InChI=1S/C8H8N6O4/c1-2-13(12-15)8-9-7(10-11-8)5-3-4-6(18-5)14(16)17/h3-4H,2H2,1H3,(H,9,10,11) |
InChI Key |
INWNIQQGCWZJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















